1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole

Catalog No.
S3146242
CAS No.
1207020-53-8
M.F
C21H21BrN2S
M. Wt
413.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-...

CAS Number

1207020-53-8

Product Name

1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole

IUPAC Name

1-benzyl-5-(4-bromophenyl)-2-cyclopentylsulfanylimidazole

Molecular Formula

C21H21BrN2S

Molecular Weight

413.38

InChI

InChI=1S/C21H21BrN2S/c22-18-12-10-17(11-13-18)20-14-23-21(25-19-8-4-5-9-19)24(20)15-16-6-2-1-3-7-16/h1-3,6-7,10-14,19H,4-5,8-9,15H2

InChI Key

LLSGMRPBOKFAAT-UHFFFAOYSA-N

SMILES

C1CCC(C1)SC2=NC=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)Br

solubility

not available

1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole is a synthetic compound with the molecular formula C21H21BrN2SC_{21}H_{21}BrN_{2}S and a molecular weight of 413.38 g/mol. This compound features a complex structure characterized by a benzyl group, a 4-bromophenyl moiety, and a cyclopentylthio group attached to an imidazole ring, contributing to its potential biological and chemical reactivity. It is primarily utilized in chemical research, particularly in studies aimed at developing new synthesis methods for imidazole derivatives and exploring their applications in medicinal chemistry.

The reactivity of 1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole can be attributed to its functional groups. The imidazole ring can participate in various nucleophilic and electrophilic reactions. For instance:

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles, facilitating the formation of new compounds.
  • Cyclization Reactions: The presence of the cyclopentylthio group may enable cyclization reactions under specific conditions, leading to novel heterocyclic compounds.
  • Deprotonation Reactions: The imidazole nitrogen atoms can be protonated or deprotonated depending on the pH, influencing its reactivity in biological systems.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole typically involves multi-step organic reactions. Common methods include:

  • Formation of Imidazole Ring: Starting materials such as benzylamine and appropriate carbonyl compounds can be reacted under acidic or basic conditions to form the imidazole core.
  • Substitution Reactions: The cyclopentylthio group can be introduced through nucleophilic substitution reactions involving thiol derivatives.
  • Bromination: The introduction of the bromine atom at the para position of the phenyl ring can be achieved through electrophilic aromatic substitution using bromine or brominating agents.

These methods allow for the efficient synthesis of this compound while enabling modifications for further research applications.

1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole has potential applications in various fields:

  • Medicinal Chemistry: Its structural characteristics make it a candidate for drug development aimed at treating bacterial infections or cancer.
  • Material Science: Due to its unique properties, it may find use in creating novel materials with specific electronic or optical characteristics.
  • Chemical Research: As a building block for synthesizing more complex molecules, it serves as an important compound in organic synthesis studies.

Interaction studies involving 1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole are essential for understanding its biological mechanisms. Investigations may focus on:

  • Protein Binding: Analyzing how this compound interacts with specific proteins can provide insights into its pharmacodynamics.
  • Enzyme Inhibition: Studies may evaluate its potential as an inhibitor for certain enzymes relevant to disease pathways.
  • Cellular Uptake: Researching how effectively this compound enters cells can inform its therapeutic viability.

Such studies are crucial for establishing the compound's efficacy and safety profile.

Several compounds share structural similarities with 1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Benzyl-5-(4-chlorophenyl)-2-(cyclopentylthio)-1H-imidazoleC21H21ClN2SChlorine instead of bromine; potential differences in biological activity
1-Benzyl-5-(phenyl)-2-(cyclopropylthio)-1H-imidazoleC20H22N2SCyclopropane ring; altered steric effects
1-Benzyl-5-(3-nitrophenyl)-2-(cyclohexylthio)-1H-imidazoleC22H26N4O2SNitro group; enhanced electron-withdrawing properties

These compounds illustrate variations in substituents that could affect their chemical reactivity and biological activity, highlighting the uniqueness of 1-benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole within this class .

XLogP3

6.1

Dates

Last modified: 08-18-2023

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